molecular formula C28H22N4O7 B1242213 Indocarbazostatin B

Indocarbazostatin B

Cat. No.: B1242213
M. Wt: 526.5 g/mol
InChI Key: VEXMHCAEEISMPG-ZXOINBKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indocarbazostatin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Neuronal Differentiation

Indocarbazostatin B has been identified as an inhibitor of nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells. It operates by inhibiting NGF-induced neurite outgrowth from these cells, with a potency noted at 24 nM, compared to 200 nM for the compound K-252a under similar conditions. This finding is significant in the context of exploring the modulation of signal transduction in mammalian cells (Matsuura et al., 2002).

Structural Elucidation and Physicochemical Properties

Another study focused on isolating this compound and determining its structural properties. This work involved extensive analysis using techniques such as HR-FAB-MS, UV, NMR, and CD analyses. The research contributed to a deeper understanding of the compound's chemical structure and properties, which is essential for its potential applications in scientific research (Tamehiro et al., 2002).

Antitumor Potential

This compound has been linked to potential antitumor applications. A study demonstrated the effectiveness of an indolocarbazole derivative in the treatment of melanoma and carcinoma lung in vivo, highlighting the compound's potential role in cancer therapy. This indicates that this compound and related compounds might initiate various tumor cell death pathways, marking them as promising candidates for targeted cancer treatment (Lantsova et al., 2021).

Biosynthesis Insights

Research into the biosynthesis of this compound has revealed important insights. A study observed high incorporation of labeled glucose and tryptophan into this compound during biosynthetic studies with a Streptomyces sp. mutant strain. Understanding the biosynthetic pathways of such compounds is crucial for future applications in medicinal chemistry and drug development (Feng et al., 2005).

Properties

Molecular Formula

C28H22N4O7

Molecular Weight

526.5 g/mol

IUPAC Name

ethyl (15S,16S,18R)-9-amino-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C28H22N4O7/c1-3-38-26(36)28(37)10-15-31-12-7-5-4-6-11(12)16-19-20(25(35)30-24(19)34)18-17-13(8-9-14(33)21(17)29)32(23(18)22(16)31)27(28,2)39-15/h4-9,15,33,37H,3,10,29H2,1-2H3,(H,30,34,35)/t15-,27+,28-/m1/s1

InChI Key

VEXMHCAEEISMPG-ZXOINBKBSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8N)O)N(C7=C53)[C@]1(O2)C)C(=O)NC6=O)O

Canonical SMILES

CCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8N)O)N(C7=C53)C1(O2)C)C(=O)NC6=O)O

Synonyms

indocarbazostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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